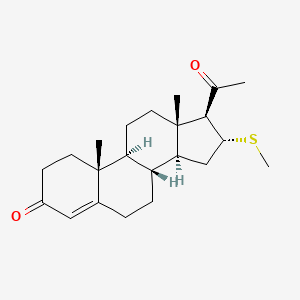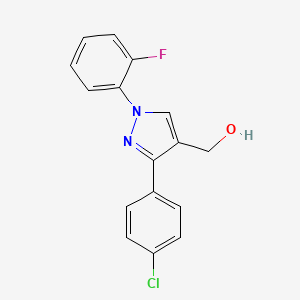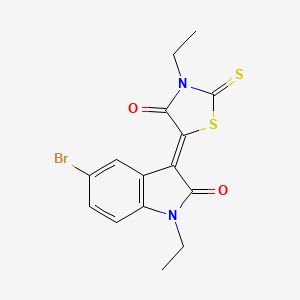
16alpha-(Methylthio)progesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is a derivative of pregnane, which is a core structure in many biologically active steroids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. The introduction of the methylsulfanyl group at the 16th position can be achieved through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base and a methylsulfanyl donor.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3,20-dione positions, to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the 3,20-dione groups to hydroxyl groups, forming diols.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, diols, and various substituted steroids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione can be used as a starting material for the synthesis of other complex steroidal compounds.
Biology
In biological research, this compound might be used to study the effects of steroid derivatives on cellular processes and receptor interactions.
Medicine
Medically, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or hormone-regulating properties.
Industry
In the industrial sector, this compound could be used in the synthesis of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of (16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione would depend on its interaction with specific molecular targets, such as steroid receptors. The compound might exert its effects by binding to these receptors and modulating gene expression or enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione: A similar compound with a different substituent at the 16th position.
Pregn-4-ene-3,20-dione: The parent compound without the methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group at the 16th position can significantly alter the compound’s biological activity and chemical reactivity compared to its parent compound and other derivatives.
Eigenschaften
CAS-Nummer |
3136-93-4 |
|---|---|
Molekularformel |
C22H32O2S |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13-dimethyl-16-methylsulfanyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2S/c1-13(23)20-19(25-4)12-18-16-6-5-14-11-15(24)7-9-21(14,2)17(16)8-10-22(18,20)3/h11,16-20H,5-10,12H2,1-4H3/t16-,17+,18+,19-,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
MTOGCFGVYHTEAT-QQYXXPEKSA-N |
Isomerische SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)SC |
Kanonische SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013821.png)


![2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B12013848.png)



![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013868.png)
![2-methylpropyl 2-{2-(4-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013879.png)
![N-(2,3-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12013895.png)
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B12013903.png)
